

IUPAC name and synonyms for 3-Chlorotetrahydrofuran

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Compound of Interest

Compound Name: 3-Chlorotetrahydrofuran

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An In-Depth Technical Guide to **3-Chlorotetrahydrofuran**: Synthesis, Reactivity, and Applications

Introduction

3-Chlorotetrahydrofuran is a halogenated cyclic ether that serves as a pivotal building block in modern organic synthesis. As a derivative of tetrahydrofuran (THF), a ubiquitous solvent and precursor, its unique structural features—specifically the reactive chlorine atom on the saturated five-membered ring—render it an exceptionally versatile intermediate. This guide provides an in-depth exploration of **3-Chlorotetrahydrofuran**, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis protocols, characteristic reactions, and its strategic application in the synthesis of complex molecules, particularly within the pharmaceutical landscape. The narrative emphasizes the rationale behind experimental choices, ensuring a blend of theoretical understanding and practical, field-proven insights.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of safe and reproducible research. **3-Chlorotetrahydrofuran** is known by several names and is cataloged under various identifiers. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-chlorooxolane^[1].

A comprehensive list of its identifiers is crucial for literature searches and procurement.

Identifier	Value	Source(s)
IUPAC Name	3-chlorooxolane	[1]
Common Name	3-Chlorotetrahydrofuran	[1]
Synonyms	Furan, 3-chlorotetrahydro-	[1][2][3]
Tetrahydrofuran, 3-chloro-	[1][4]	
3-Chloro-tetrahydrofuran	[1][4][5]	
CAS Number	19311-38-7	[1][6][7]
Molecular Formula	C ₄ H ₇ ClO	[1][4][6]
Molecular Weight	106.55 g/mol	[1][6]
MDL Number	MFCD07778396	[3][6]

Physicochemical Properties

Understanding the physical and chemical properties of **3-Chlorotetrahydrofuran** is essential for its handling, reaction setup, and purification. These properties dictate the choice of solvents, reaction temperatures, and appropriate safety measures.

Property	Value	Unit	Source(s)
Appearance	Liquid (at standard conditions)	-	Assumed
Boiling Point	370.58 (Predicted)	K	[5]
Molecular Weight	106.551	g/mol	[4][8][9]
logP (Octanol/Water)	1.014 (Calculated)	-	[5]
Enthalpy of Vaporization	33.65 (Calculated)	kJ/mol	[5]

Note: Some properties are based on computational predictions (Joback or Crippen methods) and should be considered estimates.

Synthesis of 3-Chlorotetrahydrofuran

The preparation of **3-Chlorotetrahydrofuran** is most commonly achieved through the chlorination of its corresponding alcohol, 3-hydroxytetrahydrofuran. This transformation is a cornerstone reaction that highlights the principles of converting a poor leaving group (hydroxyl) into a good one. A patent also describes its formation from 3,4-dichlorobutan-1-ol as an intermediate step in the synthesis of tetrahydrofuran itself[10].

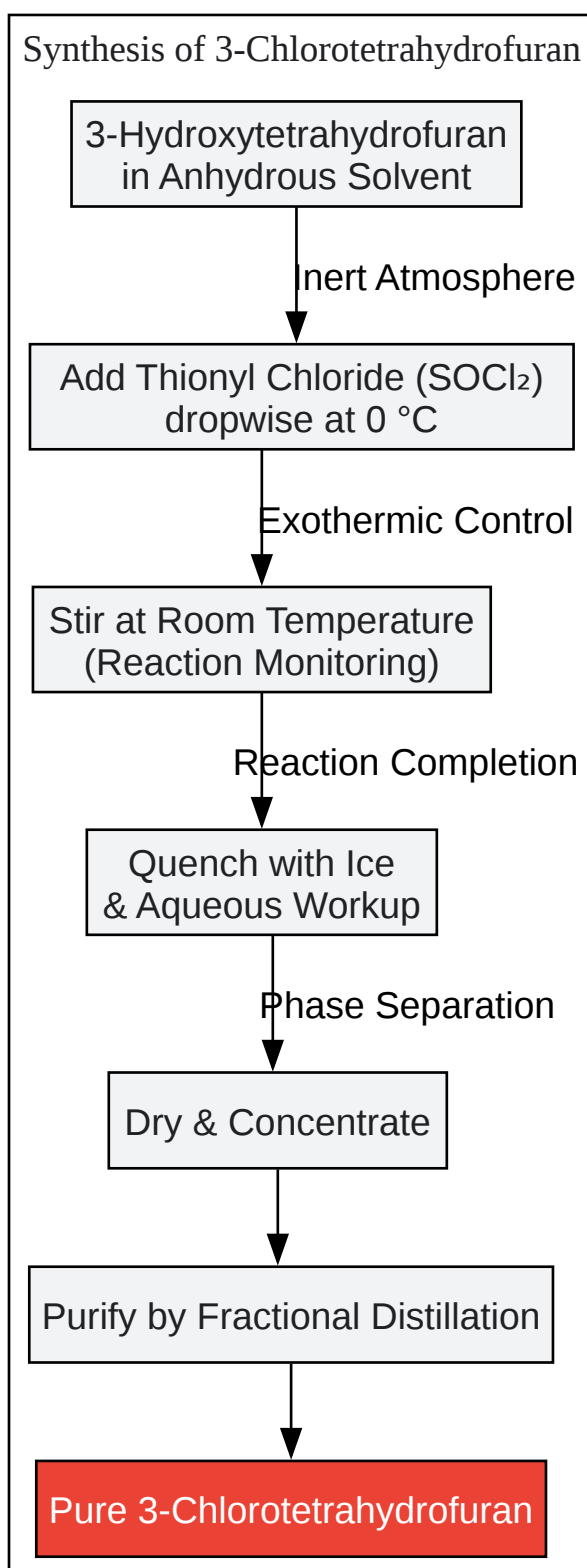
Synthesis via Chlorination of 3-Hydroxytetrahydrofuran

A prevalent laboratory-scale method involves the reaction of 3-hydroxytetrahydrofuran with a chlorinating agent such as thionyl chloride (SOCl_2). This method is favored for its efficiency and the gaseous nature of its byproducts (SO_2 and HCl), which simplifies purification.

The hydroxyl group ($-\text{OH}$) is a poor leaving group. Thionyl chloride converts the alcohol into a chlorosulfite intermediate, which then readily undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride gas. This process drives the reaction to completion. The choice of reaction conditions, such as temperature control, is critical to prevent side reactions like elimination or ether cleavage.

- **Setup:** A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (to neutralize HCl and SO_2 gas). The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
- **Reagents:** 3-hydroxytetrahydrofuran is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
- **Reaction:** The solution is cooled in an ice bath to $0\text{ }^\circ\text{C}$. Thionyl chloride (SOCl_2) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed $5\text{--}10\text{ }^\circ\text{C}$.
- **Completion:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

- **Workup:** The reaction mixture is carefully poured over crushed ice to quench any remaining thionyl chloride. The organic layer is separated, washed with a saturated sodium bicarbonate solution (to neutralize residual acid), then with brine.
- **Purification:** The organic layer is dried over an anhydrous drying agent (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure. The crude **3-Chlorotetrahydrofuran** is then purified by fractional distillation.



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Caption: Workflow for the synthesis of **3-Chlorotetrahydrofuran**.

Key Reactions and Applications in Drug Development

3-Chlorotetrahydrofuran is not typically an end product but a valuable intermediate. Its utility stems from the reactivity of the C-Cl bond, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups at the 3-position of the tetrahydrofuran ring, a common scaffold in pharmacologically active molecules[11].

Nucleophilic Substitution Reactions

The chlorine atom can be displaced by a range of nucleophiles (e.g., cyanides, azides, amines, alkoxides), providing access to a diverse library of 3-substituted tetrahydrofurans.

One documented application is the reaction with sodium cyanide to produce 3-cyanotetrahydrofuran. This nitrile can then be reduced to form 3-aminomethyl tetrahydrofuran, a valuable amine synthon[12].

This reaction proceeds via a classic S_N2 mechanism. The cyanide ion (CN^-) acts as the nucleophile, attacking the carbon atom bonded to the chlorine. The reaction is typically performed in a polar aprotic solvent like DMSO or DMF, which solvates the cation (Na^+) but not the nucleophile, thereby enhancing its reactivity.

- **Setup:** In a round-bottom flask under an inert atmosphere, dissolve sodium cyanide (NaCN) in anhydrous DMSO.
- **Reaction:** Heat the mixture to a moderate temperature (e.g., 60-80 °C). Add **3-Chlorotetrahydrofuran** dropwise to the solution.
- **Completion:** Maintain the temperature and stir the mixture for several hours. Monitor the reaction's progress by GC-MS or LC-MS.
- **Workup:** After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate.
- **Purification:** Combine the organic extracts, wash with brine, dry over Na_2SO_4 , and concentrate. The resulting 3-cyanotetrahydrofuran can be purified by vacuum distillation.

Caption: S_N2 mechanism for cyanide substitution on **3-Chlorotetrahydrofuran**.

Role in Pharmaceutical Synthesis

The tetrahydrofuran motif is present in numerous FDA-approved drugs. The ability to functionalize the ring at the 3-position makes **3-Chlorotetrahydrofuran** a key starting material. For instance, it is listed as an impurity of Empagliflozin, a drug used to treat type 2 diabetes, suggesting its potential role as a precursor or intermediate in related synthetic pathways[1]. The incorporation of chlorine itself into drug molecules is a common strategy in medicinal chemistry to modulate properties like lipophilicity, metabolic stability, and binding affinity[13][14].

Safety and Handling

As with all reactive chemical intermediates, proper handling of **3-Chlorotetrahydrofuran** is paramount. It is classified as a hazardous substance with multiple risk factors.

GHS Hazard Identification

Hazard Statement	Description	Source
H226	Flammable liquid and vapor	[1]
H302	Harmful if swallowed	[1]
H312	Harmful in contact with skin	[1]
H314	Causes severe skin burns and eye damage	[1]
H332	Harmful if inhaled	[1]

Handling and Storage Protocols

- Ventilation: Always handle **3-Chlorotetrahydrofuran** in a well-ventilated chemical fume hood[15][16].
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat[15].

- Ignition Sources: It is a flammable liquid. Keep away from heat, sparks, and open flames. Use explosion-proof equipment and ground all containers during transfer[16][17].
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents[6][18].
- Peroxide Formation: Like its parent compound THF, **3-Chlorotetrahydrofuran** may form explosive peroxides upon storage and exposure to air[16]. Containers should be dated upon opening, and it is advisable to test for the presence of peroxides before use, especially before distillation.

Conclusion

3-Chlorotetrahydrofuran stands out as a highly valuable and versatile intermediate for the modern synthetic chemist. Its straightforward synthesis and the predictable reactivity of its carbon-chlorine bond provide a reliable entry point to a vast array of 3-substituted tetrahydrofuran derivatives. These derivatives are crucial synthons for constructing complex molecular architectures found in pharmaceuticals and other advanced materials. A thorough understanding of its properties, synthetic protocols, and stringent safety requirements enables researchers to harness its full potential, driving innovation in drug discovery and chemical science.

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